1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

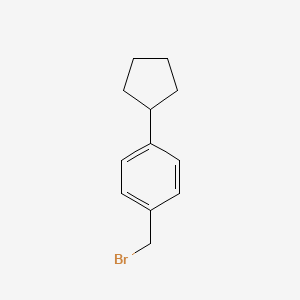

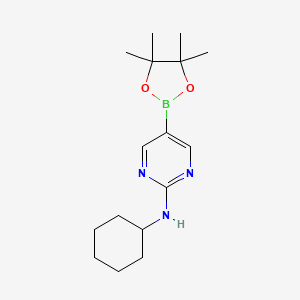

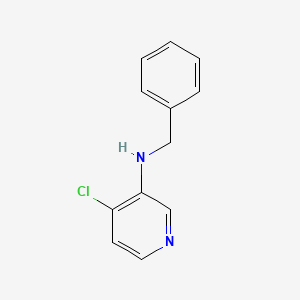

“1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” is an organic compound that belongs to the class of pyrazine derivatives. It has a molecular formula of C4H4BrClN4 and a molecular weight of 223.46 g/mol .

Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” includes a pyrazine ring substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively, and a hydrazine group attached to the 2nd position .Physical And Chemical Properties Analysis

“1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” has a molecular weight of 223.46 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 221.93079 g/mol .Aplicaciones Científicas De Investigación

Anticancer Drug Design

The compound can be used in the design of anticancer drugs. More specifically, it can be used in the optimization of known inhibitors like SHP099. The SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer. Pyrazine-based small molecules, which include “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine”, can be designed and synthesized to interact with this protein .

Synthesis of Novel Compounds

“1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” can be used in the synthesis of novel compounds. For instance, it can be used in the Suzuki–Miyaura coupling process to produce intermediates in good yield .

Insecticidal Activities

Compounds synthesized from “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” can have insecticidal activities. These compounds can be evaluated by larvicidal tests against various pests .

Fungicidal Activities

Similarly, these compounds can also exhibit fungicidal activities. Their effectiveness can be evaluated using the mycelium growth rate method .

Pharmacological Inhibitors

The activation of the Protein Tyrosine Phosphatases (PTPs) pathway in human cancers has triggered the development of a variety of pharmacological inhibitors. “1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine” can be used in the development of these inhibitors .

Propiedades

IUPAC Name |

(3-bromo-5-chloropyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN4/c5-3-4(10-7)8-1-2(6)9-3/h1H,7H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTBKELQEXDGAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)NN)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856545 |

Source

|

| Record name | 3-Bromo-5-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374652-24-0 |

Source

|

| Record name | 3-Bromo-5-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)